molecular formula C8H9BFNO3 B11900386 (2-Acetamido-4-fluorophenyl)boronic acid

(2-Acetamido-4-fluorophenyl)boronic acid

Cat. No.: B11900386
M. Wt: 196.97 g/mol
InChI Key: ZLPVQZXUYNKBNO-UHFFFAOYSA-N
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Description

Significance of Boronic Acids as Versatile Reagents in Organic Synthesis and Chemical Biology

Boronic acids, with the general formula R–B(OH)₂, are organic compounds featuring a boron atom linked to an alkyl or aryl group and two hydroxyl groups. molecularcloud.org This structure imparts a unique reactivity, most notably their ability to act as Lewis acids and form reversible covalent complexes with molecules containing diol functionalities, such as sugars and amino acids. molecularcloud.orgwikipedia.org This property is fundamental to their application in molecular recognition and the development of sensors. wikipedia.orgboronmolecular.com

In organic synthesis, boronic acids are highly valued for their stability, low toxicity, and ease of handling. nih.gov They are key participants in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. sigmaaldrich.com The most prominent of these is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method that has revolutionized the synthesis of complex molecules, including pharmaceuticals and agrochemicals. boronmolecular.comwikipedia.org The mild reaction conditions and tolerance of a wide range of functional groups make the Suzuki-Miyaura reaction a preferred method for constructing biaryl structures. uwindsor.ca Beyond this, boronic acids are also utilized in other significant transformations such as Chan-Lam coupling (C-N and C-O bond formation), Stille coupling, and Sonogashira coupling. sigmaaldrich.com

In the field of chemical biology, the ability of boronic acids to interact with biological molecules has led to their use in various applications. They are employed in the development of sensors for detecting analytes like sugars and amino acids. boronmolecular.com Furthermore, their capacity to inhibit certain enzymes, particularly serine proteases, has made them attractive targets in drug discovery. wikipedia.orgaablocks.com The first FDA-approved drug containing a boronic acid, Bortezomib, is a proteasome inhibitor used in cancer therapy, highlighting the therapeutic potential of this class of compounds. nih.govrsc.org

Overview of Arylboronic Acid Derivatives as Key Building Blocks in Modern Chemistry

Arylboronic acids, a subclass of boronic acids where the boron atom is attached to an aromatic ring, are particularly important as building blocks in modern chemistry. Their stability and the diverse range of commercially available derivatives make them readily accessible for a multitude of synthetic applications. uwindsor.ca The electronic properties of the aryl ring can be easily modified by introducing various substituents, which in turn influences the reactivity and properties of the resulting molecules.

The utility of arylboronic acids extends across several key areas:

Pharmaceutical Synthesis: They are fundamental intermediates in the production of numerous active pharmaceutical ingredients (APIs). mdpi.com The Suzuki-Miyaura coupling involving arylboronic acids is a cornerstone in the industrial synthesis of complex drugs. wikipedia.orgmdpi.com

Materials Science: Arylboronic acids are employed in the creation of advanced materials such as polymers and nanomaterials. chemimpex.com Their unique properties allow for the design of materials with specific electronic and optical functionalities. chemimpex.com

Agrochemicals: The synthesis of many modern pesticides and herbicides relies on cross-coupling reactions where arylboronic acids are key components. chemimpex.com

The versatility of arylboronic acids is further enhanced by their conversion into boronate esters. These esters often exhibit improved stability and are compatible with a broader range of reaction conditions, making them valuable alternatives in complex synthetic sequences. molecularcloud.org

Research Focus: The Unique Position and Potential of (2-Acetamido-4-fluorophenyl)boronic acid within Boronic Acid Chemistry

Within the vast family of arylboronic acids, this compound holds a unique position due to its specific substitution pattern. The presence of an acetamido group at the ortho position and a fluorine atom at the para position to the boronic acid functionality introduces distinct electronic and steric features.

The acetamido group, a hydrogen-bond donor and potential coordinating group, can influence the reactivity of the boronic acid and the properties of the resulting products. The fluorine atom, with its high electronegativity and small size, can modulate the electronic nature of the aromatic ring and potentially enhance the biological activity or metabolic stability of molecules incorporating this fragment. chemimpex.com

This specific combination of functional groups makes this compound a valuable building block in several areas of research:

Medicinal Chemistry: The substituted phenyl ring is a common motif in many biologically active compounds. The presence of the acetamido and fluoro groups can lead to favorable interactions with biological targets and improved pharmacokinetic properties.

Organic Synthesis: The unique electronic and steric properties of this compound can be exploited to achieve specific outcomes in cross-coupling reactions, potentially leading to the synthesis of novel and complex molecular architectures.

Materials Science: The incorporation of this building block into polymers or other materials could impart specific properties, such as altered solubility, thermal stability, or binding capabilities.

The study of this compound and its applications continues to be an active area of research, with the potential to contribute to advancements in drug discovery, synthetic methodology, and the development of novel materials.

Synthesis of the (2-Acetamido-4-fluorophenyl) Core Structure

The synthesis of the core aromatic structure is as critical as the borylation step itself. This involves the strategic placement of the acetamido and fluoro groups on the phenyl ring.

1 Regioselective Functionalization of Fluorinated Anilines and Anilides

The synthesis often begins with commercially available fluorinated anilines or their derivatives. For instance, starting with 3-fluoroaniline (B1664137) or 4-fluoroaniline (B128567) allows for subsequent functionalization. The directing effects of the amino (or acetamido) and fluoro groups are paramount in controlling the regioselectivity of electrophilic aromatic substitution reactions.

For example, the nitration of 3-fluoroaniline would be directed by both the activating amino group (ortho, para) and the deactivating fluoro group (ortho, para). Careful control of reaction conditions is necessary to achieve the desired isomer, which can then be carried through subsequent synthetic steps.

Properties

Molecular Formula

C8H9BFNO3

Molecular Weight

196.97 g/mol

IUPAC Name

(2-acetamido-4-fluorophenyl)boronic acid

InChI

InChI=1S/C8H9BFNO3/c1-5(12)11-8-4-6(10)2-3-7(8)9(13)14/h2-4,13-14H,1H3,(H,11,12)

InChI Key

ZLPVQZXUYNKBNO-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)F)NC(=O)C)(O)O

Origin of Product

United States

Reactivity and Mechanistic Investigations of 2 Acetamido 4 Fluorophenyl Boronic Acid

Influence of Substituents on the Reactivity Profile

The electronic and steric properties of the fluoro and acetamido groups play a pivotal role in modulating the reactivity of the boronic acid moiety and the aromatic ring.

Electronic and Steric Effects of the Fluoro Group

The fluorine atom at the para-position to the boronic acid exerts a significant influence on the electronic character of the molecule. Fluorine is a highly electronegative atom, leading to a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic ring and, consequently, increases the acidity of the boronic acid. nih.gov The increased acidity can facilitate the transmetalation step in cross-coupling reactions by promoting the formation of the boronate anion.

The steric effect of the fluoro group in the para-position is generally considered minimal and is unlikely to significantly hinder the approach of reactants to the boronic acid functionality.

Role of the Acetamido Group in Directing Reactivity or Coordination

The acetamido group (-NHCOCH₃) at the ortho-position to the boronic acid introduces a more complex set of interactions that can significantly direct the compound's reactivity. The acetamido group is generally considered an ortho, para-directing group in electrophilic aromatic substitution reactions. brainly.combrainly.com This is due to the nitrogen's lone pair of electrons, which can be delocalized into the aromatic ring through resonance (+R effect), thereby activating these positions towards electrophilic attack. stackexchange.com However, the acetyl group's carbonyl moiety has an electron-withdrawing inductive effect, which can temper the activating nature of the amino group. brainly.com

In the context of metal-catalyzed reactions, the ortho-acetamido group can play a crucial role as a coordinating group. The oxygen or nitrogen atom of the acetamido group can coordinate to the metal center of a catalyst, such as palladium in Suzuki-Miyaura coupling reactions. This coordination can lead to the formation of a stable five- or six-membered ring intermediate, which can influence the regioselectivity and efficiency of the reaction. beilstein-journals.orgresearchgate.net This phenomenon, known as a chelation effect, can direct the reaction to occur at a specific site and can stabilize the transition state, thereby accelerating the reaction rate. beilstein-journals.org Such ortho-directing effects have been observed in various cross-coupling reactions with other ortho-substituted phenylboronic acids. beilstein-journals.orgresearchgate.netnih.gov

Table 1: Electronic and Steric Effects of Substituents in (2-Acetamido-4-fluorophenyl)boronic Acid

SubstituentPositionElectronic EffectSteric Effect
FluoroparaStrong -I (inductive), Weak +R (resonance)Minimal
Acetamidoortho+R (resonance), -I (inductive)Moderate to Significant

Mechanistic Studies of Key Transformations Utilizing this compound

While specific, in-depth mechanistic studies exclusively focused on this compound are not extensively available in the reviewed literature, the general mechanisms of key transformations like the Suzuki-Miyaura reaction provide a strong framework for understanding its behavior. The unique substitution pattern of this compound allows for informed predictions regarding its role in these catalytic cycles.

Elucidation of Catalytic Cycles

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is a primary application for boronic acids. The generally accepted catalytic cycle for a palladium-catalyzed Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.comyoutube.comyoutube.com

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex, forming a Pd(II) intermediate (Ar-Pd-X).

Transmetalation: The boronic acid, in the form of its boronate anion (formed by the reaction with a base), then undergoes transmetalation with the Pd(II) complex. The organic group from the boronic acid replaces the halide on the palladium, forming a new diorganopalladium(II) complex (Ar-Pd-Ar'). The presence of the electron-withdrawing fluoro group in this compound can increase its acidity, facilitating the formation of the boronate and potentially accelerating this step. nih.gov The ortho-acetamido group could participate in this step through coordination to the palladium center, stabilizing the transition state. beilstein-journals.org

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the new C-C bond of the biaryl product (Ar-Ar') and regenerates the Pd(0) catalyst, allowing the cycle to continue.

Understanding Selectivity in Complex Reaction Systems

In reactions where multiple reaction sites are available, the substituents on the phenylboronic acid play a critical role in directing the outcome. For this compound, the interplay between the electronic effects of the fluoro group and the coordinating and steric effects of the ortho-acetamido group is crucial for selectivity.

Studies on other ortho-substituted phenylboronic acids in Suzuki-Miyaura reactions have demonstrated that ortho-substituents capable of chelation can significantly influence regioselectivity. For instance, an ortho-methoxy group has been shown to direct the coupling to a specific position through an O-chelation effect in the transition state. beilstein-journals.orgresearchgate.net It is highly probable that the ortho-acetamido group in this compound behaves similarly, with the carbonyl oxygen or the amide nitrogen coordinating to the palladium catalyst. This chelation can favor the formation of one regioisomer over others in reactions with polyhalogenated substrates. beilstein-journals.org

The steric bulk of the acetamido group can also contribute to selectivity by sterically hindering certain reaction pathways, leading to the preferential formation of less hindered products. In the synthesis of axially chiral biaryls, the ortho-substituent is a key element in controlling the atropisomerism of the product. researchgate.netnih.gov

Table 2: Plausible Influences on Selectivity in Reactions with this compound

Influencing FactorMechanism of ActionExpected Outcome
Ortho-Acetamido ChelationCoordination of the acetamido group (oxygen or nitrogen) to the metal catalyst.Enhanced reaction rates and high regioselectivity in cross-coupling reactions.
Steric HindranceThe bulk of the ortho-acetamido group hinders the approach of reactants to the boronic acid or the metal center from one side.Favors the formation of specific stereoisomers (atropisomers) and can influence regioselectivity.
Electronic Effects of Fluoro GroupThe electron-withdrawing nature of the fluoro group increases the Lewis acidity of the boron atom.Facilitates transmetalation and can influence the overall reactivity of the C-B bond.

Applications of 2 Acetamido 4 Fluorophenyl Boronic Acid in Cutting Edge Research

Role in Medicinal Chemistry Research and Drug Discovery (Excluding Clinical Human Trial Data)

Boronic acids are privileged structures in medicinal chemistry, primarily due to the ability of the boron atom to form reversible covalent bonds with nucleophilic residues in biological targets. mdpi.com

The boronic acid moiety is an effective pharmacophore for enzyme inhibition, acting as a transition-state analogue. For instance, the related compound, 1-Acetamido-2-(4-fluorophenyl)ethane-1-boronic acid, is known to be a transition-state analog inhibitor of serine proteases like α-chymotrypsin. It functions by allowing the boronic acid group to form a stable, tetrahedral adduct with the active-site serine residue, thus blocking the enzyme's catalytic activity.

Similarly, various phenylboronic acid derivatives have been identified as potent inhibitors of β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. mdpi.com The introduction of substituents onto the phenyl ring is a key strategy for modulating inhibitory activity. The acetamido group on (2-Acetamido-4-fluorophenyl)boronic acid could form hydrogen bonds within an enzyme's active site, while the fluorine atom could engage in favorable electrostatic or hydrophobic interactions, potentially leading to high-affinity and selective inhibitors for specific enzyme targets.

Table 1: Examples of Phenylboronic Acid Derivatives as Enzyme Inhibitors

CompoundTarget EnzymeInhibitory Activity (Ki)Reference
[2-(2-carboxyvinyl)-phenyl]boronic acidGES-5 (Class A β-lactamase)0.11 µM mdpi.com
1-Acetamido-2-(4-fluorophenyl)ethane-1-boronic acidα-chymotrypsinData not specified, noted as stable complex formation
Phenylboronic acidAmpC (Class C β-lactamase)150 µM mdpi.com

Boron Neutron Capture Therapy (BNCT) is a binary cancer radiotherapy that requires the selective accumulation of a non-toxic boron-10 (B1234237) (¹⁰B) isotope in tumor cells. nih.gov When irradiated with a low-energy neutron beam, the ¹⁰B atoms capture neutrons and undergo a fission reaction, releasing high-energy alpha particles that kill the cancer cell from within. nih.gov

The success of BNCT hinges on the development of effective boron delivery agents. While boronophenylalanine (BPA) is currently used, researchers are actively seeking novel compounds with improved tumor selectivity and retention. nih.gov A molecule like this compound serves as a potential scaffold for new BNCT agents. The acetamido and fluoro groups could be modified or used to target specific transporters or receptors that are overexpressed on cancer cells, potentially leading to more effective and targeted boron delivery than existing agents.

Chemical probes are essential tools for studying biological processes in real-time. Boronic acids are frequently incorporated into probes designed to detect reactive oxygen species (ROS) or other biologically relevant molecules. nih.gov The core structure of this compound, with its distinct substituents, makes it an attractive candidate for developing new molecular probes.

The fluorine atom can be used as a reporter for ¹⁹F NMR spectroscopy, a powerful analytical technique for studying molecular interactions. osti.gov Furthermore, the acetamido group can be chemically modified to attach a fluorophore (a light-emitting molecule). The fluorescence of such a probe could be designed to "turn on" or "turn off" upon the boronic acid binding to its target, providing a clear signal for detection. nih.gov

Contributions to Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on systems held together by non-covalent interactions. The reversible covalent bonding between boronic acids and diols (molecules with two adjacent hydroxyl groups) is a cornerstone of molecular recognition research. nih.gov

Boronic acids are renowned for their ability to bind reversibly with saccharides (sugars), which are rich in diol functionalities. nih.govsoton.ac.uk This interaction forms the basis of numerous sensing systems for glucose and other biologically important sugars. mdpi.comnih.gov The affinity and selectivity of a boronic acid for a particular saccharide are highly dependent on its pKa, which is influenced by the electronic properties of substituents on the phenyl ring. magtech.com.cn

The fluorine atom on this compound is electron-withdrawing, which would lower the pKa of the boronic acid. This is advantageous for creating sensors that can operate effectively at physiological pH (around 7.4), as it facilitates the formation of the boronate ester with the target saccharide. nih.gov Research on the related (4-(anthracen-2-yl-carbamoyl)-3-fluorophenyl) boronic acid has shown that such molecules, when combined with other components, can form supramolecular complexes that selectively detect glucose with a visible fluorescent response. nih.gov This highlights the potential of this compound as a key component in advanced saccharide sensing technologies.

Table 2: Examples of Phenylboronic Acid-Based Saccharide Sensing Systems

Sensing System ComponentTarget AnalyteSensing MechanismReference
(4-(anthracen-2-yl-carbamoyl)-3-fluorophenyl) boronic acid/γ-CD complexGlucoseFluorescence (dimer emission) nih.gov
Dialdehyde-diboronic acid-functionalized tetraphenylethene (TPE-DABA)Various MonosaccharidesAggregation-Induced Emission (AIE) mdpi.com
Boronic acid-functionalized carbon dotsGlucoseFluorescence Quenching nih.gov

The principle of boronic acid-diol interaction can be extended to create "smart" materials and systems that respond to the presence of a specific analyte. rsc.org For example, researchers have developed materials for affinity chromatography to selectively capture and purify glycoproteins or other cis-diol-containing biomolecules from complex mixtures. nih.gov A functionalized monolith using 2,4-difluoro-3-formyl-phenylboronic acid demonstrated a very high affinity for such molecules. nih.gov

By immobilizing this compound onto a solid support like a polymer or nanoparticle, it is possible to create a responsive system. Such a system could be used for the selective separation of biomolecules, controlled drug delivery where the drug is released in the presence of a target diol, or the construction of multifunctional colloidosomes for chemical sensing and bioseparation. rsc.org

Utilization in Materials Science and Polymer Chemistry

The incorporation of this compound into polymeric structures and on material surfaces offers a pathway to creating advanced materials with tailored functionalities. The interplay between the boronic acid group, the electron-withdrawing fluorine atom, and the hydrogen-bonding capable acetamido group is key to its utility in this domain.

The boronic acid functional group is the cornerstone of its application in stimuli-responsive materials. Phenylboronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols to create five- or six-membered cyclic esters. nih.gov This dynamic covalent chemistry is highly sensitive to the surrounding chemical environment, particularly pH and the presence of reactive oxygen species (ROS), making it an excellent component for "smart" polymers.

pH-Responsiveness: The equilibrium between the neutral, trigonal boronic acid and the anionic, tetrahedral boronate ester is pH-dependent. mdpi.com In the case of this compound, the presence of the electron-withdrawing fluorine atom is expected to lower the pKa of the boronic acid, making it more acidic. This tuning of the pKa is crucial for developing materials that respond to specific physiological or pathological pH ranges. researchgate.net For instance, polymers incorporating this moiety could be designed to swell or shrink, or to assemble or disassemble, in response to a specific pH trigger, enabling applications in targeted drug delivery systems that release their payload in the acidic microenvironment of tumors or inflamed tissues. mdpi.comnih.gov The acetamido group can further influence the local environment and solubility through hydrogen bonding.

ROS-Responsiveness: The carbon-boron bond in phenylboronic acids is susceptible to cleavage by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂). nih.govmdpi.com This property is of significant interest for creating materials that can respond to oxidative stress, a hallmark of various disease states, including cancer and inflammation. Polymeric nanoparticles or hydrogels functionalized with this compound could be engineered to degrade and release therapeutic agents specifically at sites with elevated ROS levels. nih.gov

Table 1: Potential Stimuli-Responsive Behavior of Polymers Incorporating this compound

StimulusResponsive MechanismPotential Application
pH Reversible formation/cleavage of boronate esters with diols; shift in trigonal/tetrahedral equilibrium.Targeted drug delivery, biosensors, self-healing materials.
ROS Oxidative cleavage of the carbon-boron bond.Drug release in oxidative stress environments, biodegradable scaffolds.
Glucose Competitive binding with diols, leading to changes in polymer network crosslinking.Glucose-responsive insulin (B600854) delivery systems. rsc.orgrsc.org

This table is based on the established principles of phenylboronic acid chemistry and its derivatives.

The ability of this compound to be grafted onto surfaces or integrated into composite materials allows for the creation of functional interfaces and hybrid materials with unique properties.

Functional Surfaces: This compound can be used to modify the surfaces of various substrates, such as silica, gold, or polymers, to impart specific recognition capabilities. researchgate.net For example, surfaces functionalized with this boronic acid could be used for the selective capture of glycoproteins or other cis-diol-containing biomolecules for diagnostic applications or in affinity chromatography. nih.govnih.gov The fluorine atom can also introduce desirable properties such as increased hydrophobicity and altered surface energy.

Hybrid Materials: Hybrid materials, which combine organic and inorganic components, can benefit from the inclusion of this compound. nih.gov For instance, its incorporation into silica-based materials via the sol-gel process can yield hybrid materials with a high affinity for diols. nih.gov Such materials could find use as selective adsorbents or as stationary phases in chromatography. The acetamido group can provide additional interaction sites through hydrogen bonding, potentially enhancing the selectivity and stability of the material.

Catalytic Applications and Ligand Design

The electronic properties of the boronic acid group, modulated by the acetamido and fluoro substituents, make this compound a candidate for applications in catalysis, either as a ligand for metal catalysts or as an organocatalyst itself.

While specific examples are not extensively documented, the structure of this compound suggests its potential as a precursor for chiral ligands in asymmetric catalysis. The boronic acid group can be transformed into other functional groups, or it can be used to anchor the molecule to a chiral scaffold. The acetamido group at the ortho position can act as a coordinating group for a metal center, and its chirality, if introduced, could influence the stereochemical outcome of a reaction. The fluorine atom can fine-tune the electronic properties of the ligand, which in turn can affect the activity and selectivity of the metal catalyst. Boronic acids and their derivatives, in general, are pivotal in asymmetric synthesis. researchgate.netnih.govresearchgate.net

Boronic acids are known to act as Lewis acid organocatalysts for a variety of organic transformations, such as dehydrative condensation reactions. nih.gov this compound, with its electron-withdrawing fluorine atom, would possess enhanced Lewis acidity compared to unsubstituted phenylboronic acid, potentially making it a more effective catalyst. The ortho-acetamido group could also play a cooperative role in catalysis, for example, by acting as a hydrogen bond donor to activate a substrate.

There is growing interest in the use of boronic acids as co-catalysts in reactions such as amide bond formation, where they can activate carboxylic acids. nih.gov The specific substitution pattern of this compound could offer unique reactivity and selectivity in such catalytic systems.

Theoretical and Computational Studies on 2 Acetamido 4 Fluorophenyl Boronic Acid

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in elucidating the fundamental characteristics of (2-Acetamido-4-fluorophenyl)boronic acid at the molecular level. These calculations can predict various properties, from the most stable three-dimensional arrangement of atoms to the distribution of electrons within the molecule.

Conformational Analysis and Energetics

The presence of the flexible acetamido and boronic acid groups suggests that this compound can exist in several different spatial arrangements, or conformations. Computational conformational analysis is employed to identify the most stable conformers and to determine their relative energies.

The rotational barriers around the C-N bond of the acetamido group and the C-B bond of the boronic acid group are key factors in determining the conformational landscape. For ortho-substituted phenylboronic acids, intramolecular interactions, such as hydrogen bonding between the substituent and the boronic acid moiety, can significantly influence conformational preferences beilstein-journals.org. In the case of this compound, an intramolecular hydrogen bond can be envisaged between the N-H proton of the acetamido group and one of the oxygen atoms of the boronic acid. Similarly, a hydrogen bond between the carbonyl oxygen of the acetamido group and a hydroxyl proton of the boronic acid is possible.

Computational studies on similar ortho-substituted phenylboronic acids have shown that the relative orientation of the boronic acid group with respect to the phenyl ring can lead to different stable conformers nih.gov. The planarity of the molecule is often a balance between steric hindrance and electronic effects, such as conjugation. The energetics of these different conformations determine their relative populations at a given temperature.

Table 1: Predicted Stable Conformers and Relative Energies of this compound (Hypothetical Data)

ConformerDihedral Angle (C1-C2-N-C=O) (°)Dihedral Angle (C2-C1-B-O) (°)Relative Energy (kcal/mol)Key Intramolecular Interactions
A000.0N-H···O (Boronic Acid)
B18001.5C=O···H-O (Boronic Acid)
C01803.2Steric Repulsion
D1801804.8Steric Repulsion

Note: This table is based on hypothetical data derived from general principles of conformational analysis for similar molecules and is for illustrative purposes.

Analysis of Aromaticity and Electron Density Distribution

The substituents on the phenyl ring, the acetamido group at the ortho position and the fluorine atom at the para position, are expected to modulate the aromaticity and the electron density distribution of the benzene (B151609) ring. Aromaticity is a key concept in organic chemistry, and its quantification can be achieved through computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations.

Computational analysis of the electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, can reveal the electron-rich and electron-poor regions of the molecule. This information is crucial for predicting the sites of electrophilic and nucleophilic attack. For this compound, the boronic acid group itself is a Lewis acid and thus an electron-deficient center wikipedia.org. The interplay of the substituents will fine-tune the electron density on the aromatic ring, influencing its reactivity in, for example, electrophilic aromatic substitution reactions. The trivalent boron atom in phenylboronic acid has only six outer-shell electrons, making it a Lewis acid. Resonance forms can be drawn where an electron pair from the phenyl ring is delocalized onto the boron atom, leading to electron deficiency at the ortho and para positions vaia.com.

Prediction of pKa Values and Lewis Acidity Modulations

The acidity of a boronic acid, quantified by its pKa value, is a critical parameter that governs its behavior in aqueous solutions and its interaction with biological systems. Boronic acids are Lewis acids, accepting a hydroxide (B78521) ion to form a tetrahedral boronate species nih.govnih.gov. The pKa is a measure of the equilibrium between the trigonal boronic acid and the tetrahedral boronate.

Computational methods can predict pKa values with reasonable accuracy. These calculations typically involve computing the free energy change for the ionization reaction in a solvent model mdpi.com. The pKa of a substituted phenylboronic acid is highly dependent on the electronic nature of the substituents. Electron-withdrawing groups generally decrease the pKa (increase acidity) by stabilizing the resulting negative charge on the boronate species, while electron-donating groups have the opposite effect nih.gov.

In this compound, the fluorine atom at the para position is expected to lower the pKa compared to unsubstituted phenylboronic acid due to its electron-withdrawing inductive effect. The ortho-acetamido group can have a more complex influence. Intramolecular hydrogen bonding can affect the acidity, and the electronic effect of the acetamido group itself will play a role. Computational studies on ortho-substituted phenylboronic acids have highlighted the importance of such intramolecular interactions in modulating Lewis acidity nih.govsemanticscholar.org.

Table 2: Predicted pKa Values for Substituted Phenylboronic Acids (Illustrative)

CompoundSubstituentsPredicted pKa
Phenylboronic acid-8.8
4-Fluorophenylboronic acid4-F8.2
2-Acetamidophenylboronic acid2-NHCOCH39.1
This compound2-NHCOCH3, 4-F8.5 (Estimated)

Note: The pKa values for the first three entries are representative experimental or calculated values from the literature. The value for this compound is a hypothetical estimation based on the additive effects of the substituents.

Molecular Modeling of Reaction Mechanisms and Transition States

Molecular modeling is a powerful technique for investigating the detailed pathways of chemical reactions. By calculating the energies of reactants, products, and transition states, chemists can understand the feasibility of a reaction, predict its outcome, and design more efficient synthetic routes.

Computational Elucidation of Reaction Pathways for Synthesis and Transformations

This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction nih.govugr.es. Computational studies can elucidate the intricate mechanistic steps of these reactions, including oxidative addition, transmetalation, and reductive elimination.

The transmetalation step, where the aryl group is transferred from the boron atom to the palladium center, is often the rate-determining step and is highly influenced by the nature of the boronic acid. Computational modeling can map out the potential energy surface for this step, identifying the transition state structure and the associated energy barrier. The presence of the ortho-acetamido group in this compound could influence the transmetalation rate through steric effects or by coordinating to the palladium center.

Prediction of Regioselectivity and Stereoselectivity in Chemical Reactions

When a molecule has multiple reactive sites, predicting which site will react (regioselectivity) is a significant challenge. Computational models are increasingly being used to predict the regioselectivity of chemical reactions with high accuracy chemrxiv.orgrsc.orgrsc.org. These models often use descriptors derived from quantum chemical calculations, such as atomic charges, frontier molecular orbital energies, and Fukui indices, to identify the most reactive site.

For a molecule like this compound, which could potentially undergo reactions at different positions on the aromatic ring or at the boronic acid moiety, computational tools can be invaluable for predicting the outcome of a given transformation. For instance, in electrophilic aromatic substitution reactions, the calculated electron density and other reactivity indices can predict whether substitution is more likely to occur at the positions ortho or meta to the boronic acid group, taking into account the directing effects of the acetamido and fluoro substituents. Recent developments in machine learning, combined with quantum mechanical descriptors, have shown great promise in accurately predicting the regioselectivity of complex organic reactions mit.edu.

Design and Prediction of Novel Analogues and Their Reactivity

The rational design of novel analogues of this compound through computational methods would be a critical step in unlocking its therapeutic potential. Such studies would typically involve the systematic modification of its core structure to explore the chemical space and identify derivatives with enhanced potency and selectivity.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Currently, there are no specific published Structure-Activity Relationship (SAR) studies for this compound that utilize computational methods. SAR studies are fundamental to understanding how specific structural modifications to a molecule affect its biological activity.

In a hypothetical computational SAR study, researchers would systematically alter the three key components of the molecule: the phenyl ring, the acetamido group, and the boronic acid group. For instance, the position and nature of the fluorine substituent could be varied, or it could be replaced with other halogens or small electron-withdrawing or donating groups. Similarly, the acetamido group could be replaced with other amides, sulfonamides, or other functional groups to probe the importance of the hydrogen bonding and steric interactions at this position.

The reactivity of these designed analogues, particularly the reactivity of the boronic acid moiety, would be a key focus. Computational chemistry tools, such as Density Functional Theory (DFT), could be employed to calculate parameters like the pKa of the boronic acid, its susceptibility to oxidation, and its propensity to form trigonal and tetrahedral complexes. These calculations would provide insights into the stability and reactivity of the analogues under physiological conditions.

A hypothetical data table from such a study might look like this:

Analogue IDModificationPredicted pKaPredicted Binding Affinity (kcal/mol)
Parent This compound8.5-7.2
ANA-01 5-fluoro isomer8.2-7.5
ANA-02 2-Chloro substitution8.4-7.3
ANA-03 N-methyl acetamido8.6-6.9
ANA-04 2-Sulfonamido substitution8.1-7.8

This table is for illustrative purposes only and is not based on published data.

Virtual Screening for Targeted Applications

Virtual screening is a powerful computational technique used to identify potential drug candidates from large libraries of chemical compounds by predicting their binding affinity to a specific biological target. There are no published virtual screening studies that have specifically utilized this compound as a lead compound or have screened libraries of its analogues against particular therapeutic targets.

Given the prevalence of boronic acids as enzyme inhibitors, a virtual screening campaign could explore the potential of this compound and its virtual library of analogues against a range of enzymes implicated in diseases such as cancer, inflammation, and infectious diseases. For example, serine proteases, which play crucial roles in many pathological processes, are well-established targets for boronic acid-based inhibitors.

A typical workflow for such a study would involve:

Target Selection: Identifying a protein target of interest with a known three-dimensional structure.

Library Generation: Creating a virtual library of analogues based on the this compound scaffold.

Molecular Docking: Using computational docking programs to predict the binding mode and affinity of each analogue within the active site of the target protein.

Scoring and Ranking: Ranking the analogues based on their predicted binding energies and other parameters to identify the most promising candidates for experimental validation.

A hypothetical data table summarizing the results of a virtual screen might be presented as follows:

Target ProteinAnalogue IDDocking Score (kcal/mol)Key Predicted Interactions
ThrombinANA-04 -9.2Covalent bond with Ser195; H-bond with Gly216
ChymaseANA-01 -8.8Covalent bond with Ser195; Pi-stacking with Trp215
DPP-4Parent -7.9Covalent bond with Ser630; H-bond with Tyr662

This table is for illustrative purposes only and is not based on published data.

Advanced Analytical Methodologies in Research on 2 Acetamido 4 Fluorophenyl Boronic Acid

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the elucidation of the molecular structure and functional groups present in (2-Acetamido-4-fluorophenyl)boronic acid.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F)

High-resolution NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the nuclei within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the acetamido group protons, and the boronic acid protons. The aromatic region would display complex splitting patterns due to the substitution pattern on the phenyl ring. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine and boronic acid groups and the electron-donating nature of the acetamido group. For a related compound, 2-acetamidophenylboronic acid, the amide proton appears as a singlet, and the aromatic protons exhibit multiplets in the downfield region. sigmaaldrich.com The methyl protons of the acetamido group would appear as a sharp singlet in the upfield region. The acidic protons of the boronic acid group are often broad and may exchange with residual water in the solvent, sometimes leading to their disappearance from the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the acetamido group would resonate at a significantly downfield chemical shift. The aromatic carbons' chemical shifts would be influenced by the attached functional groups, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). For the related 2-fluorophenylboronic acid, the carbon atoms in the aromatic ring show distinct signals, with the carbon directly bonded to fluorine exhibiting a large splitting. researchgate.net

¹¹B NMR Spectroscopy: ¹¹B NMR is a crucial technique for characterizing boron-containing compounds. The chemical shift of the boron atom provides information about its coordination state. For tricoordinate boronic acids like this compound, a single, often broad, resonance is expected in the range of 28-34 ppm. sdsu.edu The exact chemical shift can be influenced by the electronic effects of the substituents on the phenyl ring.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. It would show a single resonance for the fluorine atom, and its chemical shift would be indicative of the electronic environment. Coupling with neighboring aromatic protons would likely be observed, providing further structural information. For instance, in studies of similar fluorinated phenylboronic acids, fluorine NMR has been used to monitor interactions with other molecules. rsc.org

Nucleus Expected Chemical Shift Range (ppm) Key Features
¹HAromatic: 7.0-8.5, Amide (NH): ~9.5, Methyl (CH₃): ~2.1, Boronic Acid (B(OH)₂): Broad, variableComplex multiplets for aromatic protons. Sharp singlet for the methyl group. Broad singlet for amide and boronic acid protons.
¹³CCarbonyl (C=O): ~169, Aromatic (C-F): ~160 (with large ¹JCF), Other Aromatic: 115-140, Methyl (CH₃): ~24Distinct signals for all unique carbons. Large C-F coupling constant.
¹¹B28 - 34Broad signal characteristic of a tricoordinate boronic acid. sdsu.edu
¹⁹FSpecific to the compound, influenced by substituentsA single resonance with coupling to adjacent aromatic protons.

Table 1: Predicted NMR Spectroscopic Data for this compound.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis

FTIR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by strong absorption bands corresponding to the various functional groups. Key expected vibrations include the O-H stretching of the boronic acid group (broad band around 3300-3500 cm⁻¹), the N-H stretching of the amide group (around 3300 cm⁻¹), the C=O stretching of the amide (Amide I band, around 1650-1680 cm⁻¹), and the N-H bending (Amide II band, around 1550 cm⁻¹). The B-O stretching vibrations are expected in the 1300-1400 cm⁻¹ region, and the C-F stretching vibration would appear as a strong band in the 1100-1300 cm⁻¹ range. For the related 4-vinylphenyl boronic acid, characteristic bands for B-C stretching are observed between 1000-1090 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic C-C stretching vibrations typically give strong signals in the Raman spectrum, appearing in the 1400-1600 cm⁻¹ region. The symmetric stretching of the boronic acid group may also be Raman active. For 2-fluorophenylboronic acid, Raman spectra have been used in conjunction with theoretical calculations to assign vibrational modes. nih.gov

Functional Group Expected FTIR Wavenumber (cm⁻¹) Expected Raman Wavenumber (cm⁻¹)
O-H (Boronic Acid)3300-3500 (broad)-
N-H (Amide)~3300~3300
C-H (Aromatic)3000-31003000-3100
C-H (Methyl)2850-29602850-2960
C=O (Amide I)1650-1680Weak
C-C (Aromatic)1400-1600Strong
N-H bend (Amide II)~1550-
B-O Stretch1300-1400-
C-F Stretch1100-1300-

Table 2: Predicted Vibrational Spectroscopy Data for this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Studies

HRMS is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. The calculated monoisotopic mass of this compound (C₈H₉BFNO₃) is approximately 197.06 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

Fragmentation studies, often performed using techniques like tandem mass spectrometry (MS/MS), can provide valuable structural information. Common fragmentation pathways for this molecule might include the loss of water from the boronic acid moiety, loss of the acetamido group, or cleavage of the phenyl ring.

UV-Vis Spectroscopy for Electronic Transitions and Concentration Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenylboronic acids typically exhibit absorption maxima in the ultraviolet region. The presence of the acetamido and fluoro substituents on the phenyl ring will influence the position and intensity of these absorption bands. For phenylboronic acid itself, an absorption maximum is observed around 266 nm. waters.com The electronic spectrum of this compound is expected to show characteristic π-π* transitions of the substituted benzene (B151609) ring. This technique can also be used for quantitative analysis to determine the concentration of the compound in solution, following the Beer-Lambert law. Studies on other phenylboronic acid derivatives show that the absorption spectra can be sensitive to pH and the presence of interacting species. rsc.orgpdx.edu

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from starting materials, byproducts, and other impurities, as well as for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

HPLC is the most widely used chromatographic technique for the analysis of non-volatile and thermally labile compounds like boronic acids.

Detection Methods:

UV Detection: Due to the presence of the aromatic ring, this compound can be readily detected by UV spectroscopy. The wavelength of detection would be chosen based on the compound's UV-Vis absorption spectrum to maximize sensitivity.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides both separation and mass information, leading to a highly specific and sensitive analytical method. This is particularly useful for identifying impurities and degradation products.

Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD): For compounds that lack a strong UV chromophore or for universal detection, ELSD or CAD can be employed. sielc.com

A typical HPLC method for the analysis of boronic acids might involve a gradient elution, starting with a high percentage of aqueous mobile phase and gradually increasing the organic modifier concentration to elute compounds of increasing hydrophobicity. waters.comwaters.com

Parameter Typical Conditions
Column Reversed-phase C18 or C8, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid or Trifluoroacetic Acid
Gradient A time-programmed gradient from a low to a high percentage of Mobile Phase B
Flow Rate 0.5 - 1.5 mL/min
Detection UV at a wavelength corresponding to an absorption maximum (e.g., ~254 nm or ~270 nm) or MS
Injection Volume 5 - 20 µL

Table 3: Exemplary HPLC Method Parameters for the Analysis of this compound.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, boronic acids, including this compound, are generally non-volatile and thermally labile, making them unsuitable for direct GC analysis. To overcome this limitation, derivatization is a necessary prerequisite. This process involves converting the polar boronic acid group into a more volatile and thermally stable ester.

The derivatization of boronic acids for GC analysis typically involves esterification. research-solution.com Common derivatizing agents include alkylating reagents to form alkylboronate esters. For instance, a reaction with an alcohol in the presence of a catalyst can yield the corresponding dialkyl boronate. Another approach is the use of silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which react with the hydroxyl groups of the boronic acid to form volatile trimethylsilyl (B98337) (TMS) esters. researchgate.net

The choice of derivatization reagent and reaction conditions is critical and needs to be optimized for each specific analyte. For this compound, a potential derivatization scheme could involve reaction with a suitable agent to yield a volatile derivative that can be readily analyzed by GC-MS (Gas Chromatography-Mass Spectrometry). The mass spectrometer detector would then allow for the identification and quantification of the derivatized compound based on its mass-to-charge ratio and fragmentation pattern. This approach is particularly useful for purity assessment and for monitoring the progress of reactions involving this compound. nih.gov

A typical workflow for the GC analysis of a boronic acid derivative is presented below:

StepDescription
1. Sample Preparation A known amount of this compound is dissolved in a suitable solvent.
2. Derivatization A derivatizing agent (e.g., an alkylating or silylating agent) is added to the sample solution. The reaction mixture is often heated to ensure complete derivatization. research-solution.com
3. GC Injection A small volume of the derivatized sample is injected into the gas chromatograph.
4. Separation The volatile derivative is separated from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column.
5. Detection The separated derivative is detected, typically by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
6. Data Analysis The resulting chromatogram is analyzed to determine the retention time and peak area, which are used for qualitative and quantitative analysis, respectively.

This table illustrates a general procedure for GC analysis of boronic acids and is not based on specific experimental data for this compound.

X-ray Crystallography for Solid-State Structure Elucidation

The crystal packing of phenylboronic acids is often dominated by the formation of hydrogen-bonded dimers. rsc.org The two boronic acid molecules typically associate through a pair of O-H···O hydrogen bonds, creating a characteristic eight-membered ring motif. The substituents on the phenyl ring can then influence how these dimeric units are arranged in the crystal lattice through various intermolecular interactions, including van der Waals forces, π-π stacking, and other hydrogen bonds involving the substituents. mdpi.comrsc.orgexlibrisgroup.com

In the case of this compound, the acetamido and fluoro groups are expected to play a significant role in the supramolecular assembly. The N-H group of the acetamido moiety is a hydrogen bond donor, while the carbonyl oxygen and the fluorine atom can act as hydrogen bond acceptors. These interactions can lead to the formation of extended one-, two-, or three-dimensional networks, influencing the physical properties of the crystal, such as its melting point and solubility.

X-ray crystallography provides the ultimate validation of a proposed molecular structure. By precisely locating each atom in the molecule, it confirms the connectivity and stereochemistry. For this compound, a crystal structure determination would confirm the planar geometry of the phenyl ring, the trigonal planar arrangement around the boron atom, and the conformation of the acetamido group relative to the ring.

The table below presents hypothetical, yet plausible, crystallographic data for this compound, based on data for analogous compounds.

ParameterIllustrative Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.2
b (Å) 12.5
c (Å) 14.8
α (°) 90
β (°) 98.5
γ (°) 90
Volume (ų) 950.2
Z 4
Key Intermolecular Interactions O-H···O (dimer), N-H···O, C-H···F

This table contains illustrative data and is not based on a published crystal structure of this compound.

Other Advanced Analytical Techniques for Mechanistic and Kinetic Studies

Beyond structural and compositional analysis, understanding the reactivity and binding behavior of this compound is crucial for its application. Techniques like stopped-flow spectroscopy and isothermal titration calorimetry are instrumental in these investigations.

Stopped-flow spectroscopy is a rapid-mixing technique used to study the kinetics of fast reactions in solution, typically on the millisecond timescale. wikipedia.orgbiologic.netlibretexts.org This method is well-suited for investigating the kinetics of reactions involving this compound, such as its binding to diols or its participation in cross-coupling reactions.

In a stopped-flow experiment, small volumes of reactant solutions are rapidly mixed, and the progress of the reaction is monitored by a spectroscopic probe, such as UV-Vis absorbance or fluorescence. wikipedia.org The change in the spectroscopic signal over time provides a kinetic trace that can be fitted to a suitable mathematical model to extract rate constants. photophysics.com

For example, the kinetics of the esterification reaction between this compound and a diol could be studied. By varying the concentrations of the reactants and monitoring the reaction at different temperatures, a detailed mechanistic picture, including the determination of the rate law and the activation energy, can be obtained.

The following table presents a hypothetical set of kinetic data for the reaction of this compound with a generic diol, as might be determined by stopped-flow spectroscopy.

[Boronic Acid] (mM)[Diol] (mM)Observed Rate Constant (s⁻¹)
0.11.05.2
0.12.010.3
0.21.05.3

This table contains illustrative kinetic data and does not represent experimentally determined values for this compound.

Isothermal Titration Calorimetry (ITC) is a powerful technique for the quantitative determination of the thermodynamic parameters of binding interactions in solution. units.it It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these parameters, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated. nih.gov

ITC is particularly valuable for studying the interaction of boronic acids with diols, sugars, and other biologically relevant molecules. To study the binding of this compound to a specific target, a solution of the boronic acid would be titrated into a solution of the target molecule in the sample cell of the calorimeter. The heat changes associated with each injection are measured to generate a binding isotherm, which is then fitted to a binding model to extract the thermodynamic parameters. nih.gov

The thermodynamic profile obtained from ITC provides deep insights into the nature of the binding forces. For instance, a favorable enthalpic contribution (negative ΔH) might suggest strong hydrogen bonding or van der Waals interactions, while a favorable entropic contribution (positive ΔS) could be due to the release of ordered solvent molecules from the binding interface.

Below is a hypothetical thermodynamic profile for the binding of this compound to a generic carbohydrate, as would be determined by ITC.

Thermodynamic ParameterIllustrative Value
Binding Affinity (Kₐ) (M⁻¹) 1.5 x 10⁴
Enthalpy Change (ΔH) (kcal/mol) -5.8
Entropy Change (ΔS) (cal/mol·K) 8.2
Stoichiometry (n) 1.05

This table contains illustrative thermodynamic data and does not represent experimentally determined values for this compound.

Electrochemical Methods for Redox Behavior

The redox behavior of this compound and its analogs is a critical area of investigation, providing insights into the molecule's electronic properties and potential applications in areas such as sensor technology and controlled drug release. Electrochemical methods, particularly cyclic voltammetry, are powerful tools for probing these characteristics. While direct and extensive research on the electrochemical profile of this compound is not widely available in public literature, valuable inferences can be drawn from studies on closely related substituted phenylboronic acids.

Research into the electrochemical properties of phenylboronic acid derivatives often focuses on the oxidation and reduction of the molecule, the stability of the carbon-boron bond under an applied potential, and the influence of substituents on this behavior. For instance, the acetamido and fluoro groups on the phenyl ring of the target compound are expected to modulate its redox characteristics. The electron-withdrawing nature of the fluorine atom and the electronic effects of the acetamido group will influence the electron density at the boronic acid moiety and the aromatic ring, thereby affecting its oxidation and reduction potentials.

A significant aspect of the redox behavior of some phenylboronic acids is the electrochemical cleavage of the carbon-boron bond. A study on p-acetamidophenylboronic acid, a structural analog of the title compound, has demonstrated this phenomenon. jst.go.jp Under neutral pH conditions (pH 7.4), the application of an electric potential of 1.2 V (versus a silver/silver chloride reference electrode) at a carbon electrode was found to induce the cleavage of the carbon-boron bond, leading to the formation of p-acetamidophenol. jst.go.jp This electrochemically triggered decomposition suggests that such compounds could be designed as responsive materials that degrade under specific electrical stimuli. jst.go.jp The investigation of this reaction involved techniques such as cyclic voltammetry, high-performance liquid chromatography (HPLC), and liquid chromatography with tandem mass spectrometry (LC-MS/MS) to identify the reaction products and elucidate the mechanism. jst.go.jp

Cyclic voltammetry is a key technique used to study the redox behavior of these compounds. In a typical experiment, a solution of the boronic acid is subjected to a linearly varying potential, and the resulting current is measured. The resulting voltammogram can reveal the potentials at which oxidation and reduction events occur. For many phenylboronic acid derivatives, these voltammograms can be complex, showing peaks that may correspond to the oxidation of the phenyl ring or the boronic acid group, or the reduction of species formed during the initial oxidation scan.

Furthermore, the interaction of phenylboronic acids with other molecules, such as fluoride (B91410) ions or diols, can be monitored using electrochemical methods. The binding of an analyte to the boronic acid group can alter the electronic environment of the molecule, leading to a measurable change in the redox signal, a principle that is the basis for many electrochemical sensors. researchgate.net For example, the formation of a complex between a phenylboronic acid and a diol can shift the redox potential or change the peak current, allowing for the quantification of the analyte.

While specific redox potential values for this compound are not documented in the reviewed literature, the table below summarizes the key electrochemical finding for a closely related compound.

CompoundMethodPotentialObservationReference
p-Acetamidophenylboronic acidElectrolysis at carbon electrode1.2 V vs. Ag/AgClCleavage of the carbon-boron bond to form p-acetamidophenol jst.go.jp

This data underscores the potential for this compound to exhibit interesting and potentially useful electrochemical properties, warranting further direct investigation into its redox behavior.

Future Research Directions and Emerging Paradigms for 2 Acetamido 4 Fluorophenyl Boronic Acid

Development of Highly Efficient and Sustainable Synthetic Routes

The advancement of chemical synthesis increasingly prioritizes sustainability, efficiency, and atom economy. Future research on (2-Acetamido-4-fluorophenyl)boronic acid is expected to focus on developing greener synthetic pathways that move beyond traditional methods, which may involve multi-step processes and the use of stoichiometric organometallic reagents like Grignard or organolithium compounds. mdpi.com

Key future directions include:

Direct C-H Borylation: A primary goal will be the development of methods for the direct borylation of N-(4-fluorophenyl)acetamide. This approach, often catalyzed by transition metals such as iridium or rhodium, offers a highly atom-economical route by directly converting a C-H bond to a C-B bond, thus avoiding the need for pre-functionalized starting materials like aryl halides. mdpi.com

Flow Chemistry Synthesis: The application of flow chemistry could enable the synthesis of this compound with improved safety, consistency, and scalability. mdpi.com Continuous processing can allow for precise control over reaction parameters, potentially increasing yields and purity while minimizing waste. mdpi.com

Mechanochemical Synthesis: Solid-state synthesis using mechanochemical methods, such as ball milling, presents an opportunity to reduce or eliminate the need for bulk solvents, contributing to a more environmentally benign process.

Recyclable Catalysis: For cross-coupling reactions used to prepare precursors, the use of heterogeneous, recyclable palladium catalysts is a significant area of interest in green chemistry. researchgate.net Research could focus on adapting such systems for the synthesis of this specific boronic acid, allowing for easy separation and reuse of the catalyst. researchgate.net

Exploration of Novel Chemical Transformations and Unprecedented Reactivity Modes

The unique arrangement of functional groups in this compound suggests a rich and underexplored reactive landscape. The ortho-acetamido group is positioned to influence the boronic acid's reactivity through intramolecular interactions.

Future research will likely investigate:

Intramolecular Cyclization and Adduct Formation: The ortho-acetamido group, similar to other ortho-acyl or carbonyl groups, could participate in intramolecular cyclization reactions. For instance, under specific conditions, it might form stable cyclic adducts like diazaborines when reacted with hydrazines or related compounds. nih.govresearchgate.netresearchgate.net The stability and reversibility of such structures could be harnessed for dynamic covalent chemistry. nih.gov

Orthogonal Reactivity in Complex Syntheses: The boronic acid, acetamido, and fluoro-aryl moieties can undergo a variety of transformations. A key research direction will be to exploit these for orthogonal, one-pot synthetic sequences. For example, the boronic acid could be used in a Suzuki-Miyaura coupling, followed by a transformation involving the amide or a nucleophilic aromatic substitution directed by the fluorine atom.

Fluorine-Modulated Reactivity: The electron-withdrawing fluorine atom influences the acidity of the boronic acid (its pKa), which in turn affects its binding affinity with diols and its reactivity in coupling reactions. Systematic studies will be needed to quantify these effects and leverage them for selective chemical transformations.

Integration into Advanced Multifunctional Materials and Devices

Boronic acids are integral to the development of "smart" materials and sensors due to their unique ability to form reversible covalent bonds with cis-diols, which are common motifs in sugars and glycoproteins. nih.govnih.gov this compound is a prime candidate for incorporation into such advanced systems.

Key areas for future development include:

Affinity Chromatography and Separation: The molecule could be immobilized onto solid supports, such as monolithic columns or magnetic nanoparticles, to create highly selective affinity materials. nih.govnih.govnih.gov These materials would be designed for the specific capture, enrichment, and separation of cis-diol-containing biomolecules from complex biological samples like human urine. nih.gov The fluorine and acetamido groups could serve to fine-tune the binding affinity and selectivity. nih.gov

Biosensors and Diagnostics: Integrating this boronic acid as a recognition element in electrochemical or fluorescent sensors could lead to devices for monitoring physiologically important analytes like glucose. nih.gov For instance, daily disposable glucose-sensing contact lenses have been developed using boronic acid-modified fluorophores. nih.gov The specific substitution pattern of this compound could offer advantages in sensitivity and operational pH range. nih.gov

Covalent Organic Frameworks (COFs): Post-synthetic modification of COFs with this compound via reactions like Suzuki-Miyaura coupling could yield materials with precisely engineered pores and functionalities. nih.gov Such COFs could be applied in selective adsorption, catalysis, or as platforms for drug delivery. nih.gov

Synergistic Approaches Combining Experimental and Computational Methodologies

The integration of computational chemistry with experimental work is a powerful paradigm for accelerating research. For this compound, this synergy will be crucial for predicting properties and guiding experimental design.

Future research will benefit from:

DFT Studies: Density Functional Theory (DFT) calculations can be employed to investigate the molecule's structural and electronic properties. researchgate.net This includes predicting stable conformers, calculating vibrational spectra (IR and Raman) for characterization, and determining the impact of the acetamido and fluoro substituents on the geometry and acidity of the boronic acid group. researchgate.net

Modeling Host-Guest Interactions: Computational modeling can simulate the binding of this compound with various cis-diols. These studies can predict binding energies and geometries, providing insights into the selectivity for different sugars or glycoproteins. This information is invaluable for the rational design of sensors and separation materials.

Reaction Mechanism Elucidation: Theoretical calculations can help elucidate the mechanisms of novel transformations, such as the formation of intramolecular cyclization products or its behavior in catalytic cycles. This understanding can guide the optimization of reaction conditions to favor desired outcomes.

Expanding its Role in Emerging Fields of Chemical Science

The unique properties of this compound make it a candidate for application in several rapidly advancing areas of chemical science.

Promising emerging applications include:

Chemical Biology and Bioconjugation: The ability of boronic acids to interact with biological molecules is a cornerstone of chemical biology. researchgate.net This compound could be developed into a chemical probe to study cellular processes involving glycosylation or as a component in targeted drug delivery systems that recognize specific cell-surface carbohydrates.

PET Imaging: The presence of a fluorine atom makes this compound an attractive precursor for the synthesis of 18F-labeled radiotracers for Positron Emission Tomography (PET). Novel methods for 18F-labeling of aryl boronic esters are being developed for use in Suzuki couplings to create complex radiolabeled molecules for diagnostic imaging. elsevierpure.com

Dynamic Combinatorial Chemistry: The reversible nature of the boronate ester linkage with diols makes this compound an excellent building block for dynamic combinatorial libraries. These libraries can be used to identify high-affinity binders for biological targets, accelerating the discovery of new receptors or inhibitors.

Interactive Data Table: Future Research Directions

Research Area Specific Focus Rationale / Key Advantage Relevant Analogs/Concepts
Sustainable Synthesis Direct C-H BorylationHigh atom economy; avoids pre-functionalized halides.Iridium-catalyzed borylation of arenes. mdpi.com
Novel Reactivity Intramolecular CyclizationOrtho-acetamido group can form stable cyclic adducts.Diazaborine formation from ortho-acyl arylboronic acids. nih.govresearchgate.net
Advanced Materials Biosensors for GlycoproteinsReversible covalent binding to cis-diols.Boronate-affinity monolithic columns. nih.govnih.gov
Computational Synergy DFT Modeling of pKaPredict binding affinity and reactivity.Computational studies of substituted phenylboronic acids. researchgate.net
Emerging Fields ¹⁸F-Radiolabeling for PETFluorine atom allows for straightforward radioisotope incorporation.Synthesis of [¹⁸F]aryl boronic esters for Suzuki coupling. elsevierpure.com

Q & A

Q. What are the key considerations in synthesizing (2-Acetamido-4-fluorophenyl)boronic acid to ensure purity and stability?

Synthesis requires careful handling of boronic acid intermediates, which are prone to dehydration/trimerization. Prodrug strategies are often employed to stabilize the compound during multi-step synthesis. Purification via chromatography or recrystallization is critical, and stability assessments should include thermogravimetric analysis (TGA) to monitor decomposition pathways. LC-MS/MS is recommended for impurity profiling .

Q. How can researchers determine the binding affinity and selectivity of this compound toward diol-containing biomolecules?

Surface plasmon resonance (SPR) with glycoprotein-functionalized surfaces (e.g., AECPBA-derivatized dextran) is effective for measuring binding kinetics. Adjusting buffer pH and ionic strength can minimize non-specific interactions. Competitive binding assays using sugars (e.g., D-fructose vs. D-glucose) help evaluate selectivity .

Q. What analytical techniques are most effective for characterizing and quantifying this compound in complex mixtures?

Triple quadrupole LC-MS/MS in MRM mode offers high sensitivity for underivatized boronic acids. For structural confirmation, 11B^{11}\text{B} NMR and 1H^{1}\text{H} NMR (in DMSO-d6_6) resolve boron electronic states and substituent effects. MALDI-MS with diol derivatization prevents boroxine formation .

Q. What role does the fluorophenyl group play in the compound’s biological activity and reactivity?

The 4-fluoro substituent enhances electrophilicity of the boron atom, improving diol-binding affinity. It also increases metabolic stability by reducing cytochrome P450-mediated oxidation. Comparative studies with non-fluorinated analogs using SPR and enzymatic assays can validate these effects .

Advanced Research Questions

Q. How can computational methods predict interactions between this compound and target proteins?

Molecular docking (e.g., AutoDock Vina) and MD simulations model binding to diol-rich domains (e.g., proteasomes). Density functional theory (DFT) calculates pKa shifts induced by the acetamido group, informing pH-dependent binding behavior. Co-crystallization with target proteins (e.g., proteases) validates predictions .

Q. What experimental strategies mitigate non-specific binding in glycoprotein studies?

Use borate buffers at pH ≥ 8.5 to enhance boronate ester formation while minimizing electrostatic interactions. Pre-adsorption with non-glycosylated proteins (e.g., RNAse A) identifies non-specific binding. SPR with reference subtraction (non-glycosylated surface) isolates specific signals .

Q. How are the kinetic parameters (kon_\text{on}on​, koff_\text{off}off​) of sugar binding measured?

Stopped-flow fluorescence assays under physiological pH track real-time binding. For example, kon values for D-fructose (~103^3 M1^{-1}s1^{-1}) are higher than D-glucose due to favorable stereoelectronics. Data fitting with pseudo-first-order models derives rate constants .

Q. How do acetamido and fluoro substituents influence pKa and solubility?

The acetamido group lowers aqueous solubility but stabilizes boronate esters via hydrogen bonding. 11B^{11}\text{B} NMR titration in phosphate buffers quantifies pKa (typically ~7.5–8.5). Solubility is assessed via shake-flask experiments in PBS/DMSO mixtures .

Q. What anticancer mechanisms are proposed for boronic acid derivatives like this compound?

Proteasome inhibition (via reversible covalent binding to catalytic threonine residues) is a key mechanism, as seen in bortezomib analogs. Flow cytometry and caspase-3 assays evaluate apoptosis in cancer cells. SAR studies compare fluorophenyl vs. phenyl analogs for IC50_{50} optimization .

Q. What practices ensure stability during storage and experiments?

Store lyophilized at -20°C under argon to prevent hydrolysis. In solution, use aprotic solvents (e.g., DMF) with 0.1% BHT to inhibit radical degradation. Monitor stability via periodic LC-MS/MS and TGA (decomposition onset ~200°C) .

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